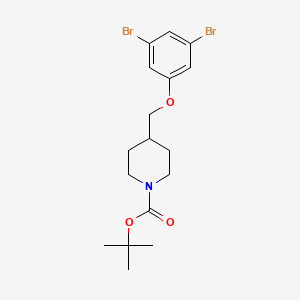

1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene

Description

1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene (CAS: 1257665-16-9) is a brominated aromatic compound featuring a tert-butoxycarbonyl (Boc)-protected piperidine moiety linked via a methoxy group to a 3,5-dibromobenzene ring. Its molecular formula is C₁₇H₂₃Br₂NO₃, with a molecular weight of 449.18 g/mol . The Boc group serves as a protective agent for the secondary amine in piperidine, enhancing stability during synthetic processes. This compound is characterized by two bromine atoms at the 3 and 5 positions of the benzene ring, which confer reactivity for further functionalization, such as cross-coupling reactions.

Primarily used in laboratory settings, it acts as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

tert-butyl 4-[(3,5-dibromophenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23Br2NO3/c1-17(2,3)23-16(21)20-6-4-12(5-7-20)11-22-15-9-13(18)8-14(19)10-15/h8-10,12H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYHCQLOMWOCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682173 | |

| Record name | tert-Butyl 4-[(3,5-dibromophenoxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-16-9 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(3,5-dibromophenoxy)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(3,5-dibromophenoxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene typically involves the following steps:

Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Formation of Piperidin-4-ylmethanol: The protected piperidine is then converted to piperidin-4-ylmethanol through a reduction reaction.

Etherification: The piperidin-4-ylmethanol is reacted with 3,5-dibromobenzyl chloride in the presence of a base like potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene can undergo various chemical reactions, including:

Substitution Reactions: The dibromo groups on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidone derivatives, while reduction can yield different piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution Reactions: Substituted benzene derivatives.

Deprotection: Free amine derivatives.

Oxidation and Reduction: Piperidone or reduced piperidine derivatives.

Scientific Research Applications

1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene has several scientific research applications:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands and catalysts.

Biological Studies: It can be used in the study of receptor-ligand interactions and enzyme inhibition.

Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as receptors or enzymes. The Boc group provides protection during synthetic steps, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogues

Detailed Analysis

Bromination Pattern and Reactivity

- Target Compound : The 3,5-dibromo substitution on the benzene ring enables regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) at the remaining positions. The Boc-piperidinylmethoxy group occupies the 1-position, leaving the 2,4,6 positions open for further modification .

- Tetrabromobisphenol A diallyl ether: Contains two 3,5-dibromophenoxy groups connected via an isopropylidene bridge. The allyl ether groups enhance thermal stability, making it suitable for flame-retardant applications .

Protective Groups and Stability

- The Boc group in the target compound improves solubility in organic solvents and prevents unwanted side reactions at the piperidine nitrogen. In contrast, 4-IBP lacks a protective group, featuring a benzyl-substituted piperidine directly linked to an iodobenzamide moiety. This structural difference impacts synthetic flexibility and stability under acidic conditions .

Pharmacological vs. Industrial Utility

- While the target compound and the antimitotic intermediate () serve as synthetic intermediates, their end applications differ. The antimitotic scaffold is tailored for drug candidates targeting lung cancer, whereas the target compound’s Boc-protected amine is advantageous for peptide coupling or prodrug synthesis .

Physical Properties and Hazards

- Limited data exist for the target compound’s melting point, solubility, or hazard classification. In contrast, tetrabromobisphenol A diallyl ether has detailed safety profiles, including UN classification and handling precautions, due to its widespread industrial use .

Research Implications and Limitations

Synthetic Versatility : The target compound’s dibromobenzene core and Boc-protected amine make it a versatile intermediate, though its discontinued status may hinder accessibility .

Data Gaps : Physical property data (e.g., melting point) for the target compound are unavailable, complicating direct comparisons with analogues.

Reactivity Trade-offs : The Boc group enhances stability but may necessitate additional deprotection steps in synthesis, unlike unprotected piperidine derivatives like 4-IBP .

Biological Activity

1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene is a chemical compound characterized by its unique structure, which includes a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a dibromobenzene moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in synthesizing pharmaceutical compounds, particularly those targeting neurological pathways.

- IUPAC Name : tert-butyl 4-[(3,5-dibromophenoxy)methyl]piperidine-1-carboxylate

- Molecular Formula : C17H23Br2NO3

- CAS Number : 1257665-16-9

- Molecular Weight : 404.19 g/mol

Synthesis

The synthesis of this compound involves multiple steps:

- Protection of Piperidine : The piperidine ring is protected using a Boc group through a reaction with di-tert-butyl dicarbonate.

- Formation of Piperidin-4-ylmethanol : The protected piperidine undergoes reduction to yield piperidin-4-ylmethanol.

- Etherification : The piperidin-4-ylmethanol is then reacted with 3,5-dibromobenzyl chloride in the presence of a base such as potassium carbonate to form the target compound.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including receptors and enzymes. The Boc group serves as a protective moiety during synthesis, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can engage with biological targets, potentially modulating their activity.

Applications in Medicinal Chemistry

This compound has significant implications in medicinal chemistry:

- Neurological Pathways : It is utilized as an intermediate in synthesizing compounds that may affect neurological pathways.

- Receptor-Ligand Interactions : The compound can be employed in studies investigating receptor-ligand interactions and enzyme inhibition.

Case Studies and Experimental Data

- Inhibition Studies : Research has shown that derivatives of compounds containing the piperidine structure exhibit varying degrees of inhibitory activity against specific enzymes such as LSD1 (Lysine-specific demethylase 1), which plays a crucial role in gene regulation and cancer progression. For instance, compounds structurally similar to this compound were evaluated for their IC50 values against LSD1, revealing promising inhibitory effects .

- Pharmacological Effects : In studies involving related piperidine derivatives, compounds demonstrated significant inotropic and vasodilatory effects when administered in vivo . These findings suggest that similar structural features may confer beneficial pharmacological properties.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound Name | IC50 (nM) | Biological Activity Description |

|---|---|---|

| This compound | TBD | Potential inhibitor targeting neurological pathways |

| 3-(Piperidin-4-ylmethoxy)pyridine | 62 | Potent LSD1 inhibitor |

| N-Boc-4-piperidinemethanol | TBD | Related structure with implications in receptor studies |

Q & A

Q. What are the key considerations for synthesizing 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene, and how can intermediates be optimized?

The synthesis typically involves sequential functionalization of a dibromobenzene scaffold. A common strategy is to use Suzuki coupling for aryl-boron bond formation followed by Buchwald-Hartwig amination to introduce the Boc-protected piperidine moiety . Optimization focuses on controlling reaction temperatures (e.g., 80–100°C for Suzuki coupling) and catalyst selection (e.g., Pd(PPh₃)₄ for electron-deficient aryl bromides). Monitoring by TLC or HPLC ensures intermediate purity before proceeding to subsequent steps.

Q. How can structural characterization of this compound address discrepancies between computational predictions and experimental data?

X-ray crystallography is critical for resolving ambiguities in substituent orientation, especially regarding the Boc group’s spatial arrangement and piperidine puckering. For example, Cremer-Pople puckering coordinates (e.g., amplitude Q and phase angle θ) can quantify non-planar ring conformations . If crystallography is unavailable, combined ¹H-¹³C HMBC NMR and DFT calculations (B3LYP/6-31G*) help validate the structure. Discrepancies in dihedral angles >10° between DFT and crystallography may indicate solvent effects or crystal packing forces .

Q. What are common pitfalls in purifying this compound, and how can they be mitigated?

The compound’s bromine substituents increase molecular weight and polarity, leading to low solubility in non-polar solvents. Use gradient silica gel chromatography (hexane:EtOAc 4:1 to 1:1) with 0.1% triethylamine to prevent tailing. For persistent impurities, recrystallization from a dichloromethane/hexane biphasic system improves purity (>98%). LC-MS monitoring at m/z 487–489 ([M+H]⁺) confirms isotopic patterns for dibrominated species .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during functionalization of the dibromobenzene core?

Contradictions arise from competing electronic (directing effects) vs. steric factors. For example, the 3,5-dibromo substitution pattern may favor para-selectivity in cross-coupling reactions due to steric hindrance. Systematic screening of ligand-catalyst pairs (e.g., XPhos/Pd₂(dba)₃ for hindered substrates) and solvent polarity (DMF vs. THF) can modulate selectivity. Kinetic studies via in-situ IR or NMR reveal whether selectivity is thermodynamic or kinetic .

Q. What advanced techniques validate the conformational dynamics of the Boc-protected piperidine moiety?

Dynamic NMR (DNMR) at variable temperatures (e.g., 298–343 K) probes ring-flipping kinetics. For slow exchange regimes (ΔG‡ > 60 kJ/mol), NOESY/ROESY correlations map spatial proximity between the Boc group and adjacent substituents. Complement this with molecular dynamics simulations (AMBER force field) to predict dominant conformers in solution vs. solid state .

Q. How can researchers address unexpected byproducts in the alkylation of piperidin-4-ylmethoxy intermediates?

Byproducts often result from N-Boc deprotection under basic conditions. To suppress this:

Q. What methodologies enable mechanistic studies of debromination side reactions?

Isotopic labeling (e.g., D₂O quenching) coupled with HRMS-ESI identifies whether debromination occurs via radical pathways (H· abstraction) or nucleophilic displacement. Electrochemical analysis (cyclic voltammetry) assesses redox stability of the C-Br bond under reaction conditions. For radical pathways, adding inhibitors like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) suppresses debromination .

Data Analysis and Optimization

Q. How should researchers interpret conflicting crystallographic and spectroscopic data on piperidine ring puckering?

Crystallography may show a flattened chair conformation due to crystal packing, while NMR suggests dynamic puckering in solution. Apply Cremer-Pople analysis to crystallographic data to calculate puckering parameters (e.g., Q = 0.5–0.7 Å for chair conformers). Compare with J-based conformational analysis (³JHH coupling constants) from NMR to identify solution-state flexibility .

Q. What computational tools predict solubility and stability of this compound under varying pH conditions?

Use COSMO-RS simulations to estimate logP (~3.2) and solubility in buffered solutions. pKa prediction tools (ACD/Labs) identify protonation sites (e.g., piperidine N: pKa ~7.5). Stability studies in PBS (pH 7.4) with UPLC-MS track degradation products (e.g., debromination or Boc cleavage) over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.